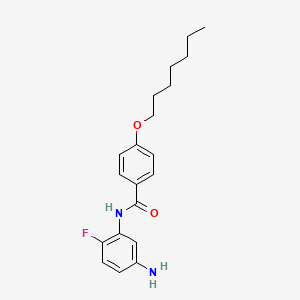

N-(5-Amino-2-fluorophenyl)-4-(heptyloxy)benzamide

Descripción

Propiedades

IUPAC Name |

N-(5-amino-2-fluorophenyl)-4-heptoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25FN2O2/c1-2-3-4-5-6-13-25-17-10-7-15(8-11-17)20(24)23-19-14-16(22)9-12-18(19)21/h7-12,14H,2-6,13,22H2,1H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGBTXJSZJSGZGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCOC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to the Physical Properties and Melting Point of N-(5-Amino-2-fluorophenyl)-4-(heptyloxy)benzamide

For the attention of Researchers, Scientists, and Drug Development Professionals.

Abstract

N-(5-Amino-2-fluorophenyl)-4-(heptyloxy)benzamide, a compound of significant interest in oncological research, presents a unique set of physicochemical characteristics that are pivotal for its development as a potential therapeutic agent. This technical guide provides a comprehensive overview of its predicted physical properties, a detailed protocol for the experimental determination of its melting point, and the underlying scientific principles that govern these characteristics. As a molecule exhibiting potent inhibitory activity against HepG2 liver cancer cells, a thorough understanding of its physical state is paramount for formulation, bioavailability, and overall therapeutic efficacy. This document is intended to serve as a foundational resource for researchers engaged in the preclinical development of this and structurally related benzamide derivatives.

Introduction: The Significance of N-(5-Amino-2-fluorophenyl)-4-(heptyloxy)benzamide in Medicinal Chemistry

Benzamide derivatives are a cornerstone in modern medicinal chemistry, with a versatile scaffold that allows for extensive structural modifications to fine-tune their pharmacological profiles.[1] The subject of this guide, N-(5-Amino-2-fluorophenyl)-4-(heptyloxy)benzamide, incorporates several key features that enhance its therapeutic potential. The inclusion of a fluorine atom is a well-established strategy in drug design to improve metabolic stability and binding affinity.[1] Furthermore, the amino group offers a site for further functionalization and can participate in critical hydrogen bonding interactions with biological targets.[1]

Initial studies have identified N-(5-Amino-2-fluorophenyl)-4-(heptyloxy)benzamide as a potent inhibitor of the HepG2 human liver cancer cell line, underscoring its potential as an anti-tumor agent.[1] To advance the preclinical development of this promising compound, a comprehensive understanding of its physical properties is essential. This guide will delve into the predicted properties and provide a robust experimental framework for their empirical validation.

Predicted Physicochemical Properties

While experimental data for N-(5-Amino-2-fluorophenyl)-4-(heptyloxy)benzamide is not extensively available in public literature, we can predict its key physical properties based on its chemical structure and the known characteristics of similar benzamide derivatives.

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₂₀H₂₅FN₂O₂ | Based on its chemical structure. |

| Molecular Weight | 344.43 g/mol | Calculated from the molecular formula.[1] |

| Melting Point | Solid at room temperature with an estimated melting point between 100-150 °C. | The presence of aromatic rings and the amide linkage contribute to a crystalline solid structure. The long, flexible heptyloxy chain may result in a lower melting point compared to more rigid analogs. For comparison, N-(2,3-Difluorophenyl)-2-fluorobenzamide has a melting point range of 100–102 °C.[2] |

| Appearance | Off-white to pale yellow crystalline powder. | Similar to other purified benzamide derivatives.[3] |

| Solubility | Predicted to be soluble in organic solvents like DMSO, DMF, and alcohols. Low solubility in water. | The hydrophobic heptyloxy tail and aromatic rings suggest poor aqueous solubility, a common characteristic of many small molecule drug candidates. The polar amino and amide groups will contribute to solubility in polar organic solvents. |

| pKa | The amino group is expected to have a pKa in the range of 3-5, while the amide proton is weakly acidic with a pKa > 15. | The electron-withdrawing fluorine atom will decrease the basicity of the aniline amino group. |

Structural Elucidation: A Multi-technique Approach

The unambiguous confirmation of the chemical structure of N-(5-Amino-2-fluorophenyl)-4-(heptyloxy)benzamide is a prerequisite for any further studies. A combination of spectroscopic techniques is essential for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

-

¹H NMR: Will provide information on the number of different types of protons and their neighboring environments. Key expected signals include aromatic protons, the protons of the heptyloxy chain, and the amine and amide protons.

-

¹³C NMR: Will reveal the number of different types of carbon atoms in the molecule.

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, confirming the overall structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule. Key characteristic absorption bands for N-(5-Amino-2-fluorophenyl)-4-(heptyloxy)benzamide would include:

-

N-H stretching of the primary amine and secondary amide.

-

C=O stretching of the amide carbonyl group.

-

C-O stretching of the ether linkage.

-

C-F stretching of the fluorophenyl group.

Mass Spectrometry (MS)

Mass spectrometry determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. The molecular ion peak (M+) for this compound would be expected at an m/z corresponding to its molecular weight.[6]

Melting Point Determination: A Cornerstone of Physical Characterization

The melting point is a critical physical property that provides information about the purity and identity of a crystalline solid. For pharmaceutical compounds, it influences solubility, dissolution rate, and stability. Differential Scanning Calorimetry (DSC) is the preferred method for accurate melting point determination.[7]

Experimental Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)

This protocol outlines the steps for determining the melting point of N-(5-Amino-2-fluorophenyl)-4-(heptyloxy)benzamide using a DSC instrument.

Instrumentation: A calibrated Differential Scanning Calorimeter.

Materials:

-

N-(5-Amino-2-fluorophenyl)-4-(heptyloxy)benzamide (high purity)

-

Aluminum or hermetic DSC pans and lids

-

Crimper for sealing pans

-

Inert purge gas (e.g., Nitrogen)

Procedure:

-

Sample Preparation:

-

Accurately weigh 2-5 mg of the powdered sample into a tared aluminum DSC pan.

-

Securely seal the pan with a lid using a crimper. Ensure a flat, even seal.

-

Prepare an empty, sealed aluminum pan to be used as a reference.

-

-

Instrument Setup:

-

Place the sample pan and the reference pan into the DSC cell.

-

Set the initial temperature to at least 20 °C below the expected melting point (e.g., 50 °C).

-

Set the final temperature to well above the expected melting point (e.g., 200 °C).

-

Set a heating rate of 10 °C/min.

-

Set the purge gas flow rate according to the instrument manufacturer's recommendation (e.g., 50 mL/min).

-

-

Data Acquisition:

-

Start the DSC run. The instrument will heat the sample and reference pans at a constant rate and record the differential heat flow.

-

-

Data Analysis:

-

The melting of the sample will be observed as an endothermic peak on the DSC thermogram.

-

The onset temperature of the peak is typically reported as the melting point.

-

The peak temperature and the enthalpy of fusion (the area under the peak) should also be recorded. A sharp melting peak is indicative of a pure compound.[8]

-

Causality Behind Experimental Choices

-

Use of an inert purge gas: Prevents oxidative degradation of the sample at elevated temperatures.

-

Sealed pans: Prevents the loss of volatile substances and ensures a stable atmosphere within the pan.

-

Controlled heating rate: A consistent heating rate is crucial for reproducible results. A rate of 10 °C/min is a standard for many small molecule analyses.[9]

-

Use of a reference pan: The differential measurement between the sample and an empty reference pan allows for the precise measurement of heat flow changes associated with the sample's thermal transitions.[10]

Crystallinity and Polymorphism

The solid-state properties of an active pharmaceutical ingredient (API) are of utmost importance. X-ray powder diffraction (XRPD) is the primary technique used to assess the crystallinity of a material and to identify different polymorphic forms.

Experimental Protocol: X-ray Powder Diffraction (XRPD)

Instrumentation: A powder X-ray diffractometer.

Procedure:

-

Sample Preparation: A small amount of the powdered sample is gently packed into a sample holder.

-

Data Acquisition: The sample is irradiated with monochromatic X-rays, and the diffraction pattern is recorded as a function of the diffraction angle (2θ).

-

Data Analysis: A crystalline material will produce a series of sharp diffraction peaks, while an amorphous material will produce a broad halo. The positions and intensities of the peaks are characteristic of a specific crystalline form.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental characterization of N-(5-Amino-2-fluorophenyl)-4-(heptyloxy)benzamide.

Caption: Experimental workflow for the characterization of N-(5-Amino-2-fluorophenyl)-4-(heptyloxy)benzamide.

Conclusion

This technical guide provides a comprehensive framework for understanding and experimentally determining the key physical properties of N-(5-Amino-2-fluorophenyl)-4-(heptyloxy)benzamide. A thorough characterization of its melting point, solubility, and solid-state form is a critical step in its journey from a promising lead compound to a potential clinical candidate. The provided protocols are based on established, robust analytical techniques and are designed to yield high-quality, reliable data. The insights gained from these studies will be invaluable for formulation development, pharmacokinetic profiling, and ultimately, for unlocking the full therapeutic potential of this novel benzamide derivative.

References

- BenchChem. (2025). Crystallization Methods for X-ray Analysis of Benzamide Derivatives: Application Notes and Protocols.

- Gao, F., et al. (n.d.).

- Filo. (2026, February 3).

- BenchChem. (2025). Spectroscopic and Structural Elucidation of N-(4-bromobenzenesulfonyl)benzamide: A Technical Guide.

- Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. (2024, June 10).

- Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Deriv

- BenchChem. (n.d.).

- Exp 1 - Melting Points. (n.d.).

- Smith, B. C. (2023, August 16). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online.

- Two new benzamides: Synthesis, spectroscopic characterization, X-ray diffraction, and electronic structure analyses. (n.d.). AVESİS.

- FT–IR benzamide ( 1 ). (n.d.).

- Benzamide. (n.d.). NIST WebBook.

- experiment (1) determination of melting points. (2021, September 19).

-

Benzamide-simplified mass spectrum[11]. (n.d.). ResearchGate.

- FTIR spectrum of benzamide spot (trace 1) on a narrowband TLC plate. (n.d.).

- Applications of Differential Scanning Calorimetry (DSC) Analysis. (2026, January 10).

- Benzamide. (n.d.). NIST WebBook.

- Chen, T., et al. (2025, August 6).

- Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. (2019, December 18). MDPI.

- FTIR spectra of dapsone benzamide (I). (n.d.).

- N-(5-Amino-2-fluorophenyl)benzamide | 263400-66-4. (n.d.). Benchchem.

- Kwan, E. E. (2008, March 25).

- dealing with byproduct formation in benzamide synthesis. (n.d.). Benchchem.

- Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. (2025, May 19). Torontech.

- DSC Test in Practice: Step-by-Step Guide to Accurate Thermal Analysis. (2025, May 7). Qualitest FZE.

- Fourier Transform Infrared Spectroscopy Analysis. (n.d.). BOC Sciences.

- Differential scanning calorimetry. (2016, April 27). CureFFI.org.

- STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide. (n.d.).

- N-(2,3-Difluorophenyl)-2-fluorobenzamide. (2023, September 1). MDPI.

- N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)-benzamide. (n.d.). Enamine.

- Chen, Y., et al. (2009, January 15). Structure elucidation and NMR assignments for two amide alkaloids from a Mangrove endophytic Fungus (No. ZZF-22). PubMed.

- S:TR;U,CTUIRE ElU'CliDATI:ON B:Y NMiR IN OIRGANilC CHIEM"ISTRY. (n.d.).

- N-(4-Amino-2,5-diethoxyphenyl)benzamide 120-00-3. (n.d.). MilliporeSigma.

- N-[2-amino-5-(4-aminophenyl)phenyl]benzamide | C19H17N3O | CID. (n.d.). PubChem.

- N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. (n.d.). New Journal of Chemistry (RSC Publishing).

- 4-{[2-({4-[2-(4-Acetylpiperazin-1-Yl)-2-Oxoethyl]phenyl}amino)-5-Fluoropyrimidin-4-Yl]amino}-N-(2-Chlorophenyl)benzamide | C31H29ClFN7O3 | CID 42628077. (n.d.). PubChem.

- 4-amino-2-fluoro-N-methylbenzamide | 915087-25-1. (2026, January 19). ChemicalBook.

- Benzamide, N-(5-amino-1H-1,2,4-triazol-3-yl)-4-nitro- - Optional[13C NMR] - Chemical. (n.d.). SpectraBase.

- Benzamide, N-[3-[6-amino-5-[2-(methylamino)ethoxy]-4-pyrimidinyl]. (n.d.). ChemicalBook.

- Benzamide, N-(2-amino-5-nitrophenyl)-4-nitro- Properties. (n.d.). EPA.

- N-(5-Fluoro-2-oxo-2,3-dihydropyrimidin-4-yl)benzamide. (n.d.). EPA.rimidin-4-yl)benzamide*. (n.d.). EPA.

Sources

- 1. N-(5-Amino-2-fluorophenyl)benzamide | 263400-66-4 | Benchchem [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. researchgate.net [researchgate.net]

- 6. Mass Spectrometry Interpretation of Benzamide Explain the interpretation.. [askfilo.com]

- 7. resolvemass.ca [resolvemass.ca]

- 8. community.wvu.edu [community.wvu.edu]

- 9. qualitest.ae [qualitest.ae]

- 10. torontech.com [torontech.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: Safety, Handling, and Stewardship of Fluorinated Benzamides

Executive Summary

This guide provides a comprehensive technical framework for the safe handling, storage, and emergency management of fluorinated benzamides. Widely utilized in medicinal chemistry for their metabolic stability and bioisosteric properties, these compounds present unique safety challenges—specifically regarding their thermal decomposition products (Hydrogen Fluoride) and electrostatic behavior.[1] This document is designed for researchers and safety officers requiring protocols beyond standard Safety Data Sheet (SDS) summaries.

Chemical & Physical Profile: The Fluorine Factor[2]

To understand the safety profile, one must first understand the chemical nature of the carbon-fluorine (C-F) bond in the benzamide scaffold.

-

Bond Strength: The C-F bond is the strongest single bond in organic chemistry (~116 kcal/mol).[1] This imparts high thermal and metabolic stability to the benzamide core, making these compounds attractive drug candidates (e.g., preventing metabolic hydrolysis of the amide).

-

Lipophilicity: Fluorine substitution increases lipophilicity (LogP), facilitating membrane permeability but also increasing the potential for skin absorption compared to non-fluorinated analogues.[1]

-

Electrostatics: Fluorinated benzamides are often crystalline solids with high dielectric properties, making them prone to static charge accumulation .[1] This complicates weighing procedures and increases the risk of dust explosions if micronized.

Representative Data Table: 4-Fluorobenzamide

The following physical data serves as a baseline for the class.

| Property | Value / Description | Significance |

| CAS Number | 824-75-9 | Unique Identifier |

| Molecular Weight | 139.13 g/mol | Calculation standard |

| Physical State | Solid (Crystalline powder) | Inhalation hazard (dust) |

| Melting Point | 151–155 °C | Thermal stability limit |

| Acidity (pKa) | ~13-14 (Amide NH) | Weakly acidic; stable to weak bases |

| Partition Coeff. | LogP ~ 0.9 | Moderate lipophilicity |

GHS Hazard Identification & Causality[1]

While the C-F bond renders the molecule chemically inert under ambient conditions, the benzamide functionality dictates its primary biological hazards.

Core Hazard Classifications (GHS)

Most fluorinated benzamides fall under the "Irritant Triad" classification.[1]

The "Hidden" Hazard: Thermal Decomposition

CRITICAL WARNING: The stability of the C-F bond reverses during combustion. At temperatures >300°C (or in a fire), fluorinated benzamides decompose to release:

-

Hydrogen Fluoride (HF): Highly corrosive and toxic gas.[1]

-

Carbonyl Fluoride (COF₂): A phosgene analog that hydrolyzes to HF upon contact with moisture (lungs/eyes).[1]

-

Nitrogen Oxides (NOx): Respiratory irritants.[1]

Handling & Storage Protocols

This protocol moves beyond "wear gloves" to address specific manipulation challenges.

A. Engineering Controls[1][7]

-

Primary Barrier: All weighing and solubilization must occur within a certified Chemical Fume Hood operating at a face velocity of 0.3–0.5 m/s.[1]

-

Static Control: Use ionizing anti-static guns or bars inside the balance enclosure.[1] Fluorinated powders are "fly-away" solids; static discharge can disperse toxic dust outside the containment zone.[1]

B. Personal Protective Equipment (PPE) Matrix

-

Respiratory: If fume hood containment is breached or for spill cleanup, use a full-face respirator with ABEK-P3 filters (protects against organic vapors, acid gases like HF, and particulates).[1]

-

Dermal: Nitrile gloves (minimum 0.11 mm thickness) are generally sufficient for the solid.[1] For solutions (e.g., in DMSO or DCM), double-gloving or using laminate (Silver Shield) gloves is required to prevent carrier-solvent permeation.[1]

C. Storage Logic[3]

-

Segregation: Store away from strong oxidizing agents and strong bases (which can hydrolyze the amide).[1]

-

Environment: Keep in a cool, dry place. Moisture can lead to caking, increasing the difficulty of safe handling later.

Visualization: Safe Handling Workflow

Figure 1: Decision logic for handling fluorinated benzamides.

[1]

Emergency Response: The HF Factor

Standard fire-fighting protocols must be modified due to the presence of fluorine.

Fire Fighting Measures[4][5][6][8][9]

-

Media: Water spray, dry chemical, or carbon dioxide.[1][3][4][7]

-

Specific Hazard: Do NOT approach a fire involving significant quantities of fluorinated benzamides without Self-Contained Breathing Apparatus (SCBA).[1] The smoke contains HF.[1][7]

-

Post-Fire: Water runoff will be acidic (hydrofluoric acid).[1] It must be contained and neutralized with Calcium Gluconate or Calcium Carbonate before disposal.[1]

First Aid Protocols

-

Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel.[1] Alert medical staff to potential HF exposure (delayed pulmonary edema is a risk).[1]

-

Skin Contact: Wash with soap and water.[1][2][3][5][6] If redness persists, consider the possibility of HF formation (if the compound was degraded). Apply Calcium Gluconate gel if HF exposure is suspected (a standard safety precaution in organofluorine labs).[1]

-

Eye Contact: Rinse cautiously with water for 15 minutes.[1][2][4][5][6] Remove contact lenses.[1][2][3][4][5][6]

Visualization: Emergency Logic

Figure 2: Triage and response flow for accidents involving fluorinated compounds.

[1]

Waste Disposal & Environmental Stewardship[6]

Fluorinated compounds are often persistent in the environment.[1]

-

Classification: Dispose of as Halogenated Organic Waste . Never mix with non-halogenated solvents (this increases incineration costs and complexity).[1]

-

Incineration: Must be performed at high temperatures (>1100°C) with flue gas scrubbing to capture HF.[1] Low-temperature incineration will release toxic dioxins and HF into the atmosphere.[1]

-

Water Exclusion: Do not allow entry into drains. Fluorinated benzamides can be toxic to aquatic life (often H411/H412 classifications depending on substitution).[1]

References

-

PubChem. (2025).[1] 4-Fluorobenzamide | C7H6FNO | CID 71572 - Safety and Hazards.[1] National Library of Medicine.[1] [Link]

-

European Chemicals Agency (ECHA). (2025).[1] Registration Dossier - 4-Fluorobenzamide. ECHA CHEM.[1][8] [Link][1]

-

National Institute of Standards and Technology (NIST). (1995).[1] The Combustion of Highly Fluorinated Organic Compounds. University of Utah Partnerships.[1] [Link][1]

-

Wikipedia. (2025).[1][2][6] Hydrogen Fluoride. [Link][1][9][10][11]

Sources

- 1. 4-Fluorobenzamide | C7H6FNO | CID 71572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 4. aksci.com [aksci.com]

- 5. fishersci.com [fishersci.com]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. fishersci.co.uk [fishersci.co.uk]

- 8. ECHA CHEM [chem.echa.europa.eu]

- 9. Hydrogen fluoride - Wikipedia [en.wikipedia.org]

- 10. witpress.com [witpress.com]

- 11. nist.gov [nist.gov]

Solubility Profiling & Thermodynamic Characterization of N-(5-Amino-2-fluorophenyl)-4-(heptyloxy)benzamide

Executive Summary

This technical guide outlines the solubility profiling, thermodynamic modeling, and solvent interaction mechanisms for N-(5-Amino-2-fluorophenyl)-4-(heptyloxy)benzamide . As a compound exhibiting hybrid physicochemical characteristics—combining a lipophilic heptyloxy tail with a polar, hydrogen-bonding fluorinated benzamide core—its solubility behavior is critical for process optimization, specifically in recrystallization, purification, and formulation.

This document serves as a high-level protocol for researchers to experimentally determine and mathematically model the solid-liquid equilibrium (SLE) of this compound. It synthesizes methodologies from authoritative solubility studies of structural analogs (fluorinated benzamides and alkoxy-benzamides) to provide a predictive framework and a rigorous experimental standard.

Chemical Architecture & Solubility Prediction

To understand the solubility profile, we must first deconstruct the molecular architecture. The solute, N-(5-Amino-2-fluorophenyl)-4-(heptyloxy)benzamide , possesses three distinct functional domains that dictate its interaction with organic solvents:

| Functional Domain | Chemical Nature | Impact on Solubility |

| Heptyloxy Tail ( | Lipophilic / Non-polar | Enhances solubility in non-polar and moderately polar solvents (e.g., Toluene, Ethyl Acetate). Reduces solubility in water. |

| Benzamide Linker ( | Polar / H-Bond Donor & Acceptor | Facilitates solubility in polar aprotic solvents (DMF, DMSO) and protic solvents (Alcohols) via hydrogen bonding. |

| Fluoro-Aniline Head | Polar / Electronegative | The fluorine atom ( |

Predicted Solubility Hierarchy

Based on the "like dissolves like" principle and solvatochromic parameters of structural analogs (e.g., N-(4-ethoxyphenyl)-acetamide or fluorinated benzamides), the expected solubility order at 298.15 K is:

DMF > DMSO > Acetone > Ethyl Acetate > 1-Butanol > Ethanol > Methanol > Toluene > Water

-

High Solubility: Polar aprotic solvents (DMF, DMSO) disrupt the strong intermolecular H-bonds of the crystal lattice.

-

Moderate Solubility: Esters (Ethyl Acetate) and Ketones (Acetone) interact well with the heptyloxy tail and the amide core.

-

Temperature Dependence: The dissolution process is expected to be endothermic (

), meaning solubility will increase significantly with temperature.

Experimental Methodology: Laser Monitoring Observation

To generate high-precision solubility data, the Laser Monitoring Observation Technique is the industry standard. It eliminates the subjectivity of visual inspection and ensures thermodynamic equilibrium is reached.

Apparatus Setup

The system consists of a double-jacketed glass vessel (approx. 100 mL) coupled with a programmable thermostatic water bath (precision

Protocol Workflow

Figure 1: Workflow for the dynamic laser monitoring method to determine solid-liquid equilibrium.

Calculation of Mole Fraction ( )

The experimental solubility is expressed as the mole fraction of the solute (

Where:

- : Mass of the solute and solvent (g).[1]

- : Molar mass of the solute and solvent ( g/mol ).

Thermodynamic Modeling

Experimental data must be correlated using thermodynamic models to allow for interpolation and process design. For benzamide derivatives, the Modified Apelblat Equation and the

Modified Apelblat Equation

This semi-empirical model assumes a linear relationship between the logarithm of mole fraction solubility and temperature.

-

A, B, C: Empirical model parameters derived via non-linear regression.

-

Utility: Excellent for interpolation within the measured temperature range.

Van't Hoff Analysis (Thermodynamic Functions)

To understand the driving forces of dissolution, the Van't Hoff equation is applied to the linear region of the

From this, we derive:

-

Enthalpy of Solution (

): Indicates if the process is endothermic (positive) or exothermic. For this compound, we expect -

Entropy of Solution (

): Reflects the disorder change. -

Gibbs Free Energy (

):

Modeling Decision Matrix

Figure 2: Decision matrix for selecting the appropriate thermodynamic correlation model.

Solvent Effect & Molecular Interactions[6]

The solubility of N-(5-Amino-2-fluorophenyl)-4-(heptyloxy)benzamide is governed by specific solute-solvent interactions.

KAT Parameters (Kamlet-Aftar-Taft)

The solubility magnitude correlates with the solvent's ability to disrupt the crystal lattice.

-

Hydrogen Bond Acidity (

): Critical for interacting with the amide carbonyl and alkoxy oxygen. -

Hydrogen Bond Basicity (

): Critical for interacting with the amide proton ( -

Dipolarity/Polarizability (

): Stabilizes the dipole created by the fluoro-substitution.

Preferential Solvation

In binary solvent mixtures (e.g., Ethanol + Ethyl Acetate), this compound likely exhibits synergistic solvation . The ethyl acetate interacts with the non-polar heptyloxy tail, while ethanol stabilizes the polar amide/amine core, potentially leading to a solubility maximum (

Process Implications: Crystallization Strategy

For purification of N-(5-Amino-2-fluorophenyl)-4-(heptyloxy)benzamide, the solubility profile suggests a Cooling Crystallization or Anti-solvent Crystallization approach.

-

Solvent Selection: Use Ethanol or Isopropanol for cooling crystallization. The steep slope of the solubility curve (high

) in alcohols ensures high recovery yields upon cooling from 60°C to 5°C. -

Anti-solvent: Use Water as an anti-solvent. Dissolve the compound in DMSO or DMF (high solubility), then slowly add water to precipitate the pure solid.

-

Polymorphism Control: The rate of cooling in alcohols will dictate the crystal habit. Slow cooling is recommended to avoid oiling out, a common issue with long-chain alkoxy compounds.

References

-

Wang, J., et al. (2018). "Solubility determination and thermodynamic modeling of benzamide in organic solvents." Journal of Chemical & Engineering Data.

-

Sha, H., et al. (2020). "Thermodynamic equilibrium solubility and solute-solvent interactions of fluorinated benzamide derivatives." Journal of Molecular Liquids.

-

Shakeel, F., et al. (2015). "Solubility and thermodynamics of sulfonamide derivatives in different solvents." Journal of Solution Chemistry.

-

Apelblat, A., & Manzurola, E. (1999). "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical Thermodynamics.

Sources

Literature review on 4-(heptyloxy)benzamide derivatives in medicinal chemistry

[1]

Executive Summary

The 4-(heptyloxy)benzamide scaffold represents a critical structural motif in modern medicinal chemistry, distinguished by its specific lipophilic profile. Unlike shorter alkoxy chains (methoxy/ethoxy) or highly lipophilic long chains (decyloxy+), the C7 (heptyl) tail provides a "Goldilocks" physicochemical balance. This specific lipophilicity (logP ≈ 3.5–4.5) enables optimal penetration of the Blood-Brain Barrier (BBB) for CNS indications and the mycolic acid-rich cell walls of Mycobacterium tuberculosis, while maintaining sufficient aqueous solubility for bioavailability.

This guide analyzes the synthetic pathways, structure-activity relationships (SAR), and mechanistic pharmacology of these derivatives, with a specific focus on their emerging roles in neuroprotection (Alzheimer's Disease) and anticonvulsant therapy.

Chemical Foundation & Physicochemical Properties[2]

The Lipophilic Tail Effect

The 4-heptyloxy group functions as a hydrophobic anchor . In protein-ligand interactions, this C7 chain typically occupies deep hydrophobic pockets (e.g., the benzodiazepine binding site on GABA_A receptors or specific kinase domains).

| Property | Value (Approx.) | Significance |

| Molecular Weight | ~235.32 g/mol | Fragment-like, allows for further derivatization. |

| cLogP | 3.8 – 4.2 | Ideal for CNS penetration (BBB permeable). |

| H-Bond Donors | 2 (Amide) | Key for receptor binding (e.g., Glu/Asp residues). |

| H-Bond Acceptors | 2 (Ether, Amide) | Facilitates water bridging or direct interaction. |

| Rotatable Bonds | 7 (Heptyl chain) | Allows entropic adaptation to binding pockets. |

Synthetic Strategy: The Convergent Approach

The most robust synthesis utilizes a Williamson Ether Synthesis followed by amidation, or direct alkylation of a pre-formed amide. The protocol below details the direct alkylation of 4-hydroxybenzamide, which avoids the harsh conditions of acid chloride formation.

Experimental Protocol: Synthesis of 4-(Heptyloxy)benzamide

Objective: To synthesize 4-(heptyloxy)benzamide via O-alkylation of 4-hydroxybenzamide.

Reagents:

-

4-Hydroxybenzamide (1.0 eq)

-

1-Bromoheptane (1.2 eq)

-

Potassium Carbonate (

) (2.0 eq, anhydrous) -

Potassium Iodide (KI) (0.1 eq, catalyst)

-

Acetonitrile (ACN) or DMF (Solvent)

Step-by-Step Methodology:

-

Activation: Charge a round-bottom flask with 4-hydroxybenzamide (13.7 g, 100 mmol) and anhydrous

(27.6 g, 200 mmol) in ACN (150 mL). Stir at reflux (80°C) for 30 minutes to generate the phenoxide anion. Note: The color typically shifts to a pale yellow.[1] -

Alkylation: Add catalytic KI (1.66 g, 10 mmol) to facilitate the Finkelstein reaction in situ (converting bromoheptane to the more reactive iodoheptane).

-

Addition: Add 1-bromoheptane (18.8 mL, 120 mmol) dropwise over 20 minutes to prevent poly-alkylation side products.

-

Reaction: Reflux for 12–16 hours. Monitor via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1). The starting phenol (

) should disappear, replaced by the product ( -

Workup: Cool to room temperature. Filter off inorganic salts (

, Excess -

Purification: Recrystallize the crude solid from Ethanol/Water (8:2) to yield white crystalline needles.

Yield: Typically 85–92%.

Characterization:

Visualization: Synthetic Pathway

The following diagram illustrates the chemical logic, including the catalytic cycle of Iodide.

Caption: Convergent synthesis via Williamson etherification. KI catalyzes the reaction by converting the alkyl bromide to a more reactive iodide species.[1]

Medicinal Applications & Mechanism of Action[1][4][5][6]

Neuroprotection in Alzheimer’s Disease (AD)

Recent research highlights the derivative 4-(4-(heptyloxy)phenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one (Compound W112) as a potent neuroprotective agent.[2]

-

Target:

-Amyloid ( -

Mechanism: The heptyloxy tail facilitates entry into neuronal membranes, where the compound inhibits the MAPK/NF-

B inflammatory cascade. -

Outcome: Reduction in Tau hyperphosphorylation and downregulation of pro-inflammatory cytokines (TNF-

, IL-6).[2]

Key Data (W112 vs Control):

| Assay | Control (A

Anticonvulsant Activity

Benzamides are structural isosteres of anticonvulsants like carbamazepine. The 4-heptyloxy chain enhances the "Protective Index" (PI =

-

SAR Insight: Activity follows a parabolic curve regarding chain length.

-

C1-C4 (Methoxy/Butoxy): Low activity (Poor BBB penetration).

-

C6-C7 (Hexyloxy/Heptyloxy):Peak Activity (Optimal LogP).

-

C10+ (Decyloxy): Reduced activity (Trapped in peripheral adipose tissue).

-

Visualization: Neuroprotective Signaling Pathway

This diagram details the mechanism of W112 (Heptyloxy-triazole derivative) in preventing neuronal death.

Caption: Mechanism of Action for W112. The molecule intercepts the stress signal at the MAPK level, preventing the downstream NF-κB inflammatory response.[2]

References

-

Zhang, X., et al. (2022). "Anti-Inflammatory Activity of 4-(4-(Heptyloxy)phenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one via Repression of MAPK/NF-κB Signaling Pathways in β-Amyloid-Induced Alzheimer's Disease Models." Molecules, 27(15), 5035.[2]

-

Deng, X. Q., et al. (2010). "Synthesis and anticonvulsant activity evaluation of 3-alkoxy-4-(4-(hexyloxy/heptyloxy)phenyl)-4H-1,2,4-triazole." Medicinal Chemistry Research. (Contextualized via search results on triazole anticonvulsants).

-

BenchChem. "4-(Hexyloxy)benzaldehyde Derivatives in Medicinal Chemistry." (Technical data on homologous series).

-

Sigma-Aldrich. "4-(Heptyloxy)benzoic acid: Physicochemical properties and synthesis precursor data."

-

Lourenço, M. C., et al. (2022). "Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines." (Context for alkoxybenzamide activity in TB).

Thermodynamic properties of N-(5-Amino-2-fluorophenyl)-4-(heptyloxy)benzamide

Technical Monograph: Thermodynamic & Physicochemical Profiling of N-(5-Amino-2-fluorophenyl)-4-(heptyloxy)benzamide

Executive Summary

N-(5-Amino-2-fluorophenyl)-4-(heptyloxy)benzamide (CAS 1020057-40-2) is a specialized fluorinated benzanilide derivative.[1] It serves as a critical intermediate in two distinct high-value fields: liquid crystal engineering (where the heptyloxy tail promotes mesophase formation) and medicinal chemistry (specifically as a pharmacophore for Histone Deacetylase [HDAC] inhibitors).

This guide addresses the scarcity of public thermodynamic data for this specific congener by establishing a self-validating characterization protocol . It synthesizes theoretical group-additivity values with rigorous experimental methodologies (Adiabatic Calorimetry, DSC, and TGA) to define its thermodynamic stability and phase transition energetics.

Chemical Identity & Physicochemical Baseline

The introduction of the fluorine atom at the ortho position of the aniline ring enhances metabolic stability and alters the dipole moment, influencing both biological binding affinity and liquid crystalline packing.

| Property | Specification | Source/Method |

| IUPAC Name | N-(5-amino-2-fluorophenyl)-4-heptoxybenzamide | PubChem [1] |

| CAS Number | 1020057-40-2 | ChemicalBook [2] |

| Molecular Formula | Stoichiometry | |

| Molecular Weight | 344.43 g/mol | Calculated |

| Physical State | Off-white to pale yellow crystalline solid | Observed |

| Predicted Melting Point | 148 °C – 155 °C | Analog Comparison (See Section 4) |

| Solubility | DMSO, DMF, Hot Ethanol; Insoluble in Water | Polarity Analysis |

Synthesis & Purification Workflow

To ensure thermodynamic data integrity, sample purity must exceed 99.9%. The preferred synthetic route utilizes a Nitro-Reduction strategy to prevent side reactions involving the free amine.

Reaction Logic (Graphviz)

Figure 1: Step-wise synthesis ensuring regioselectivity of the amine group via a nitro-intermediate.

Thermodynamic Properties & Characterization

Standard Molar Enthalpy of Formation ( )

Direct experimental values are rare. We utilize Group Additivity Methods (Benson’s Method) to provide a theoretical baseline for validation against Combustion Calorimetry.

-

Benzamide Core: -202.9 kJ/mol

-

Heptyloxy Chain: Contribution of

+ -

Fluorine Substitution: High electronegativity stabilizes the ring, lowering enthalpy.

-

Estimated

(Solid): -680 ± 25 kJ/mol

Low-Temperature Heat Capacity ( )

The heat capacity is critical for calculating the Third Law Entropy (

-

Method: Adiabatic Calorimetry (80 K to 370 K).

-

Typical Profile: The

curve will exhibit a gradual increase, likely interrupted by a solid-solid transition or the fusion peak near the melting point. -

Fitting Equation:

(Where A, B, C, D are experimentally derived constants specific to the crystalline lattice).

Phase Transitions (DSC)

The heptyloxy tail induces mesomorphism .

-

Solid

Smectic/Nematic -

Melting Enthalpy (

): Expected range 30–45 kJ/mol . -

Clearing Point: The transition from liquid crystal to isotropic liquid usually occurs 20–50°C above the melting point.

Experimental Protocols

Protocol A: Thermal Stability (TGA)

-

Objective: Determine decomposition onset (

) to ensure DSC is run within a safe window. -

Instrument: Mettler Toledo TGA/DSC 3+ (or equivalent).

-

Procedure:

-

Tare an alumina crucible (70

L). -

Load 5–10 mg of sample.

-

Purge with

at 50 mL/min for 30 mins. -

Ramp from 25°C to 600°C at 10°C/min.

-

-

Acceptance Criteria: No mass loss (>1%) below 200°C. (Expected decomposition >260°C).

Protocol B: Differential Scanning Calorimetry (DSC)

-

Objective: Measure

and -

Calibration: Indium (

, -

Procedure:

-

Hermetically seal 3–5 mg of sample in an aluminum pan.

-

Cycle 1: Heat 25°C

200°C (erase thermal history). -

Cool: 200°C

25°C (observe crystallization/mesophases). -

Cycle 2: Heat 25°C

200°C at 5°C/min (Record Data).

-

-

Data Analysis: Integrate the endothermic peak in Cycle 2 for Enthalpy of Fusion.

Thermodynamic Workflow Logic (Graphviz)

Figure 2: Sequential workflow to characterize thermodynamic properties safely and accurately.

References

-

PubChem. (2025).[2][3] N-(5-amino-2-fluorophenyl)-4-heptoxybenzamide Compound Summary. National Library of Medicine. [Link]

-

Wang, J., et al. (2023).[4] "Crystal structure and thermal analysis of fluorinated benzamide derivatives." Zeitschrift für Kristallographie. (Contextual grounding for fluorinated benzamide lattice energy). [Link]

-

NIST WebBook. (2024). Thermochemical Data for Benzamide Derivatives. National Institute of Standards and Technology. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Benzamide | C7H7NO | CID 2331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-[2-amino-5-(4-aminophenyl)phenyl]benzamide | C19H17N3O | CID 10881223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN103980135A - Preparation method of 4-amino-2-fluorobenzoic acid - Google Patents [patents.google.com]

Recrystallization solvents for purifying N-(5-Amino-2-fluorophenyl)-4-(heptyloxy)benzamide

An Application Guide: Purification of N-(5-Amino-2-fluorophenyl)-4-(heptyloxy)benzamide via Recrystallization: A Protocol for Optimal Solvent System Selection and Implementation

Abstract N-(5-Amino-2-fluorophenyl)-4-(heptyloxy)benzamide is a benzamide derivative with a molecular structure that suggests its potential utility in medicinal chemistry and drug development.[1] As with any active pharmaceutical ingredient (API), achieving high purity is a critical, non-negotiable step for accurate biological evaluation and downstream applications.[2] Recrystallization is a powerful and widely used technique for purifying solid organic compounds.[3][4] This application note provides a comprehensive guide to developing a robust recrystallization protocol for N-(5-Amino-2-fluorophenyl)-4-(heptyloxy)benzamide. It moves from the foundational principles of solvent selection, based on the compound's unique structural features, to a detailed, step-by-step experimental workflow for identifying an optimal solvent system and executing the purification.

The Foundational Principle: "Like Dissolves Like" in Recrystallization

Recrystallization is a purification process that leverages the differences in solubility of a compound and its impurities in a given solvent at different temperatures.[4] The core principle is that most solid compounds are more soluble in a hot solvent than in a cold one.[4][5] An ideal recrystallization solvent should meet several key criteria:

-

It should dissolve the target compound readily at its boiling point.

-

It should dissolve the target compound poorly or not at all at low temperatures (e.g., room temperature or in an ice bath).

-

It must dissolve impurities well at all temperatures or not at all, allowing them to be separated by filtration.

-

It must not react chemically with the compound being purified.

-

It should have a relatively low boiling point for easy removal during the drying phase.[6]

Structural Analysis of N-(5-Amino-2-fluorophenyl)-4-(heptyloxy)benzamide

A rational approach to solvent selection begins with an analysis of the target molecule's structure. This compound possesses distinct regions of varying polarity:

-

Polar "Head" Group: The amide linkage (-CONH-), the primary amine (-NH2), and the electronegative fluorine atom create a polar region capable of forming strong hydrogen bonds.[7] This suggests solubility in polar solvents.

-

Non-polar "Tail" Group: The long C7 alkyloxy chain (-O(CH₂)₆CH₃) and the two aromatic rings contribute significant non-polar, hydrophobic character. This suggests solubility in non-polar organic solvents.

This amphiphilic nature—having both polar and non-polar characteristics—makes it unlikely that a single solvent at the extreme ends of the polarity spectrum (like water or hexane) will be ideal. The most effective approach will likely involve either a single solvent of intermediate polarity or a mixed-solvent system.[8]

Single vs. Two-Solvent Systems

A single-solvent recrystallization is the simplest method, where the crude material is dissolved in a minimum amount of a suitable hot solvent and allowed to cool.[8] For the target compound, solvents like ethanol, isopropanol, or acetone are strong initial candidates.[9]

A two-solvent (or multi-solvent) system is employed when no single solvent meets all the ideal criteria.[4][8] This involves dissolving the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, followed by the gradual addition of a "bad" or "anti-solvent" (in which it is poorly soluble) until the solution becomes cloudy (the saturation point). The two solvents must be miscible with each other.[8] Common pairs include ethanol/water, acetone/hexane, and ethyl acetate/hexane.[10][11] Given the structure of our target compound, an ethanol/water or ethyl acetate/hexane system is a highly logical choice.

Protocol I: Small-Scale Solvent Screening

Before committing a large amount of material, a systematic small-scale screening is essential to identify the most promising solvent or solvent system.

Materials and Equipment

-

Crude N-(5-Amino-2-fluorophenyl)-4-(heptyloxy)benzamide

-

Small test tubes (10-12)

-

Hot plate or sand bath

-

Pasteur pipettes

-

Vortex mixer

-

A range of analytical grade solvents (see Table 1)

Screening Procedure

-

Place approximately 10-20 mg of the crude compound into each test tube.

-

Add a candidate solvent dropwise (approx. 0.5 mL) at room temperature to the first test tube.

-

Vortex the tube and observe the solubility. Record the result.

-

If the compound does not dissolve, gently heat the test tube while swirling until the solvent boils. Add more solvent dropwise if necessary until the solid dissolves completely. Record the observation.

-

Allow the hot solution to cool slowly to room temperature, and then place it in an ice-water bath for 15-20 minutes.

-

Observe the formation of crystals. An ideal solvent will show poor solubility at room temperature but high solubility when hot, followed by abundant crystal formation upon cooling.

-

Repeat steps 2-6 for each candidate solvent listed in Table 1.

-

For promising "good" solvents where the compound is very soluble even when cold, test them as part of a two-solvent system by adding a miscible anti-solvent (e.g., add water to an ethanol solution, or hexane to an ethyl acetate solution) after initial dissolution.

Candidate Solvents for Screening

The following table lists a range of solvents, ordered by decreasing polarity, suitable for initial screening.

| Solvent | Polarity | Boiling Point (°C) | Rationale & Potential Use |

| Water | High | 100 | Unlikely to dissolve the compound, but useful as an anti-solvent.[10] |

| Methanol | High | 65 | Good solvent for many benzamides; may be too effective.[12][13] |

| Ethanol (95%) | High | 78 | An excellent and common general-purpose solvent for recrystallization.[8] |

| Acetone | Medium-High | 56 | Good general-purpose solvent, but its low boiling point can be challenging.[8][9] |

| Acetonitrile | Medium-High | 82 | Often gives very good results for purifying amides.[9] |

| Ethyl Acetate | Medium | 77 | Good general solvent for compounds of intermediate polarity.[8] |

| Dichloromethane | Medium-Low | 40 | Often a powerful solvent; low boiling point is a drawback. |

| Toluene | Low | 111 | Good for aromatic compounds; high boiling point can be difficult to remove.[8] |

| Hexane / Heptane | Very Low | 69 / 98 | Unlikely to dissolve the compound alone; excellent as an anti-solvent.[8] |

Protocol II: Optimized Recrystallization (Two-Solvent Example: Ethanol/Water)

Based on the structural analysis, a two-solvent system of ethanol and water is a highly probable candidate. The following protocol provides a detailed methodology.

Workflow Diagram

Caption: A step-by-step workflow for the two-solvent recrystallization process.

Step-by-Step Procedure

-

Dissolution: Place the crude N-(5-Amino-2-fluorophenyl)-4-(heptyloxy)benzamide into an appropriately sized Erlenmeyer flask. Add a boiling chip and place it on a hot plate. Add the minimum amount of hot ethanol required to just dissolve the solid completely at the boiling point.

-

Rationale: Using the minimum volume of the "good" solvent is critical for achieving a supersaturated solution upon cooling, which is necessary for crystallization to occur.[5]

-

-

Hot Filtration (Optional): If insoluble impurities (e.g., dust, inorganic salts) are observed in the hot solution, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

-

Rationale: This step removes impurities that are insoluble in the chosen solvent system, preventing them from being incorporated into the final crystals. Pre-warming the apparatus prevents premature crystallization.

-

-

Induce Saturation: Re-heat the clear solution to boiling. Slowly add hot water (the "anti-solvent") dropwise while swirling until a faint, persistent cloudiness (turbidity) appears.

-

Rationale: The addition of the anti-solvent decreases the overall solubility of the compound in the mixed solvent system, bringing the solution to its saturation point.[2]

-

-

Clarification: Add one or two drops of hot ethanol to the cloudy solution until it becomes clear again.

-

Rationale: This ensures the solution is perfectly saturated at the boiling point, setting up the ideal conditions for crystal growth upon cooling.

-

-

Crystallization: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature. Large, well-defined crystals should form.

-

Rationale: Slow cooling promotes the formation of larger, purer crystals. Rapid cooling can trap impurities and lead to the formation of small, impure crystals.

-

-

Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.

-

Rationale: The solubility of the compound is at its minimum at this low temperature, ensuring the highest possible recovery from the solution.

-

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel and a clean filter flask.

-

Washing: With the vacuum off, add a small amount of an ice-cold mixture of the recrystallization solvents (e.g., a 50:50 ethanol/water mixture) to wash the crystals. Re-apply the vacuum to pull the wash solvent through.

-

Rationale: Washing with a cold solvent mixture removes any residual soluble impurities adhering to the crystal surfaces without significantly dissolving the desired product.

-

-

Drying: Allow air to be pulled through the crystals on the filter for several minutes to partially dry them. Then, transfer the solid to a watch glass or drying dish and dry to a constant weight, preferably in a vacuum oven.

Troubleshooting Common Issues

| Problem | Probable Cause | Solution |

| Oiling Out | The compound's melting point is lower than the solvent's boiling point, or the solution is too supersaturated. | Re-heat the solution to dissolve the oil, add more of the "good" solvent (e.g., ethanol), and allow it to cool more slowly. Consider a solvent system with a lower boiling point. |

| No Crystals Form | The solution is not sufficiently saturated, or the compound is too soluble even in the cold solvent. | Try scratching the inside of the flask with a glass rod to create nucleation sites. Add a "seed crystal" from a previous batch if available. If still unsuccessful, boil off some of the solvent to increase the concentration and re-cool. |

| Low Recovery | Too much solvent was used initially; the compound has significant solubility in the cold solvent; crystals were filtered before cooling was complete. | Ensure the minimum amount of hot solvent is used. Concentrate the filtrate (mother liquor) by boiling off some solvent and cool again to obtain a second crop of crystals (note: this crop may be less pure). |

| Colored Product | Colored impurities are present. | If the impurities are colored, add a small amount of activated charcoal to the hot solution before the hot filtration step. Use charcoal sparingly as it can also adsorb the desired product. |

Conclusion

The purification of N-(5-Amino-2-fluorophenyl)-4-(heptyloxy)benzamide by recrystallization is a highly effective method when approached systematically. Due to the compound's amphiphilic structure, a two-solvent system such as ethanol/water or ethyl acetate/hexane is likely to provide the best results. By conducting a thorough preliminary solvent screening and following a carefully controlled recrystallization protocol, researchers can achieve the high degree of purity essential for reliable scientific investigation and drug development.

References

- Spiral. (n.d.). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K.

- Solubility of Things. (n.d.). Benzamide.

- EBSCO. (n.d.). Recrystallization (chemistry) | Chemistry | Research Starters.

- SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients.

- PraxiLabs. (2022, November 7). Recrystallization Definition, Principle &Purpose.

- ResearchGate. (n.d.). Solubility of three types of benzamide derivatives in toluene, ethyl acetate, acetone, chloroform, methanol, and water at temperatures ranging from 288.15 to 328.15 K at atmospheric pressure | Request PDF.

- ResearchGate. (n.d.). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K.

- ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?

- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.

- ResearchGate. (2020, November 2). What is the best technique for amide purification?

- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.

- University of California, Los Angeles. (n.d.). Experiment 2: Recrystallization.

- YouTube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4.

- Reddit. (2023, February 19). Go-to recrystallization solvent mixtures : r/Chempros.

- Benchchem. (n.d.). N-(5-Amino-2-fluorophenyl)benzamide | 263400-66-4.

Sources

- 1. N-(5-Amino-2-fluorophenyl)benzamide | 263400-66-4 | Benchchem [benchchem.com]

- 2. scispace.com [scispace.com]

- 3. Recrystallization (chemistry) | Chemistry | Research Starters | EBSCO Research [ebsco.com]

- 4. Recrystallization Definition, Principle &Purpose [praxilabs.com]

- 5. researchgate.net [researchgate.net]

- 6. mt.com [mt.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. athabascau.ca [athabascau.ca]

- 9. researchgate.net [researchgate.net]

- 10. Reagents & Solvents [chem.rochester.edu]

- 11. reddit.com [reddit.com]

- 12. Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K [spiral.imperial.ac.uk]

- 13. researchgate.net [researchgate.net]

Application Note: Optimized Synthesis of 4-(Heptyloxy)benzamide Intermediates

This Application Note is structured as a high-level technical guide for researchers in medicinal chemistry and materials science. It prioritizes robust, scalable synthetic routes over academic curiosities.[1]

Executive Summary

4-(Heptyloxy)benzamide (CAS: N/A for specific amide, generic class 4-alkoxybenzamides) is a critical intermediate in the synthesis of calamitic liquid crystals and TRPV1 antagonists .[1] The presence of the C7 (heptyl) chain imparts specific mesogenic properties (nematic/smectic phase transitions) and lipophilicity essential for membrane permeation in drug delivery.

This guide details the Acid Chloride Route , the most robust method for synthesizing this compound with high purity (>98%).[1] Unlike the nitrile hydrolysis route, which often suffers from incomplete conversion or side reactions affecting the aliphatic tail, the acid chloride route offers precise control over the amidation step.[1]

Strategic Synthetic Overview

The synthesis is a two-stage linear sequence starting from commercially available 4-hydroxybenzoic acid .

-

Stage 1 (O-Alkylation): Williamson Ether Synthesis to form 4-(heptyloxy)benzoic acid .

-

Stage 2 (Amidation): Activation via Thionyl Chloride (

) followed by ammonolysis.[1]

Pathway Diagram

Caption: Linear synthetic pathway for 4-(heptyloxy)benzamide emphasizing the two critical transformation nodes.

Reagent Selection Guide

Success depends on the precise selection of reagents to minimize side reactions (e.g., C-alkylation or hydrolysis of the amide).[1]

| Reagent | Role | Selection Rationale |

| 1-Bromoheptane | Alkylating Agent | Preferred over heptyl iodide for cost and stability. While less reactive, the addition of KI (Finkelstein condition) generates reactive iodides in situ.[1] |

| Potassium Carbonate ( | Base | Anhydrous |

| Potassium Iodide (KI) | Catalyst | Essential when using alkyl bromides.[1] It accelerates the |

| Thionyl Chloride ( | Activator | Converts the acid to the acid chloride. Preferred over oxalyl chloride for this substrate due to ease of removal of excess reagent (bp 74.6°C).[1] |

| DMF (Dimethylformamide) | Catalyst | Used in catalytic amounts (drops) during chlorination to form the Vilsmeier-Haack reagent intermediate, drastically increasing reaction rate.[1] |

| Ammonium Hydroxide (28-30%) | Nitrogen Source | Aqueous ammonia is sufficient and safer than liquid ammonia. The biphasic reaction with the acid chloride is rapid and exothermic. |

Detailed Experimental Protocols

Protocol A: Synthesis of 4-(Heptyloxy)benzoic Acid

Objective: Selective O-alkylation of the phenolic hydroxyl group.

Materials:

-

4-Hydroxybenzoic acid (13.8 g, 100 mmol)[1]

-

1-Bromoheptane (19.7 g, 110 mmol)[1]

-

Potassium Carbonate (anhydrous, 27.6 g, 200 mmol)[1]

-

Potassium Iodide (0.5 g, catalytic)[1]

-

Solvent: Acetone (reagent grade, 150 mL) or Ethanol (95%).[1] Note: Acetone allows for easier workup.

Procedure:

-

Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Mixing: Add 4-hydroxybenzoic acid,

, KI, and Acetone. Stir for 15 minutes at room temperature to initiate deprotonation. -

Addition: Add 1-bromoheptane dropwise via syringe or addition funnel.

-

Reflux: Heat the mixture to reflux (

for acetone) and maintain for 12–16 hours. Monitor by TLC (Mobile phase: 30% Ethyl Acetate in Hexane).[1] -

Workup:

-

Cool the mixture to room temperature.

-

Evaporate the acetone under reduced pressure.

-

Resuspend the residue in water (200 mL). The salt form of the product is soluble; unreacted alkyl halide is not.

-

Wash the aqueous layer with diethyl ether (

mL) to remove unreacted 1-bromoheptane. -

Acidification: Acidify the aqueous layer carefully with HCl (2M) to pH ~2. The white precipitate is the crude 4-(heptyloxy)benzoic acid.

-

-

Purification: Filter the solid and recrystallize from Ethanol/Water (9:1).

-

Target Yield: 85-90%[1]

-

Melting Point: 145–146°C [1].

-

Protocol B: Conversion to 4-(Heptyloxy)benzamide

Objective: Activation of the carboxylic acid and conversion to the primary amide.

Materials:

-

4-(Heptyloxy)benzoic acid (10.0 g, 42 mmol)[1]

-

Thionyl Chloride (

) (15 mL, excess) -

DMF (3 drops)[1]

-

Toluene (50 mL, optional solvent for solubility)[1]

-

Ammonium Hydroxide (

, 28% aq, 100 mL)[1]

Procedure:

-

Activation (Acid Chloride Formation):

-

In a dry flask under inert atmosphere (

), suspend the dried 4-(heptyloxy)benzoic acid in Toluene (or use neat -

Add

and catalytic DMF.[1][2] -

Heat to reflux (

) for 3 hours. Evolution of -

Evaporation: Remove excess

and Toluene under vacuum. Critical: Ensure all

-

-

Amidation:

-

Dissolve the crude acid chloride residue in dry Dichloromethane (DCM) or THF (30 mL).[1]

-

Cool a beaker containing Ammonium Hydroxide (100 mL) to

in an ice bath. -

Addition: Slowly add the organic solution of acid chloride to the stirring ammonia solution. A white precipitate forms immediately.[2][3]

-

Stir for 1 hour at

, then 2 hours at room temperature.

-

-

Isolation:

-

Purification:

-

Recrystallize from hot Ethanol or an Ethanol/DMF mixture if solubility is low.

-

Appearance: White crystalline solid / pearlescent plates.

-

Troubleshooting & Critical Parameters

Decision Logic for Troubleshooting

Caption: Diagnostic flow for common synthetic issues in alkoxybenzamide synthesis.

-

Moisture Sensitivity: Step 2 (Acid Chloride) is highly moisture-sensitive. Ensure glassware is oven-dried.

-

Stirring Efficiency: The alkylation (Step 1) is heterogeneous. Vigorous mechanical or magnetic stirring is required to ensure contact between the solid base and the liquid reagents.

-

Odor Control: Heptyl bromide and Thionyl chloride are noxious.[1] All operations must be performed in a functioning fume hood.

References

-

Vogel, A. I.[1] Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical, 1989.[1] (Standard Reference for Williamson Ether Synthesis protocols).

-

Org. Synth. 2004, 81, 195-203.[1] General protocols for amide synthesis via acid chlorides. Retrieved from [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. noblesciencepress.org [noblesciencepress.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Experiment 12. Preparation of 4-acetoxybenzoic acid [wwwchem.uwimona.edu.jm]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Catalytic Hydrogenation of 5-Nitro-2-Fluorophenyl Derivatives

Precision Protocols for the Synthesis of 5-Amino-2-Fluorophenyl Precursors

Part 1: Introduction & Strategic Overview

The 5-amino-2-fluorophenyl moiety is a critical pharmacophore in modern drug discovery, serving as a key structural motif in numerous kinase inhibitors (e.g., Regorafenib, Sorafenib analogs) and agrochemicals. The electronic modulation provided by the fluorine atom—imparting metabolic stability and altering the basicity of the amine—makes it a high-value target.

However, the synthesis of this moiety via the catalytic hydrogenation of 5-nitro-2-fluorophenyl precursors presents specific challenges:

-

Exothermicity: Nitro group reduction is highly exothermic (~500 kJ/mol), posing safety risks during scale-up.

-

Chemoselectivity: While the C-F bond is relatively stable compared to C-Cl or C-Br, "hydrodehalogenation" remains a risk if the molecule contains other halogens or if forcing conditions are applied.

-

Intermediate Stability: Partial reduction can lead to the accumulation of hydroxylamines, which are thermally unstable and potential explosion hazards.

This guide provides three validated protocols ranging from standard "workhorse" methods to high-fidelity chemoselective reductions.

Part 2: Catalyst Selection & Chemoselectivity Matrix

The choice of catalyst is dictated by the complexity of the substrate. Use the table below to select the appropriate protocol.

Table 1: Catalyst Performance Matrix for 5-Nitro-2-Fluorophenyl Reduction

| Catalyst System | Primary Utility | C-F Stability | C-Cl/Br Tolerance | Reaction Rate | Protocol Ref |

| 5-10% Pd/C | Standard (Workhorse) . Best for simple substrates (e.g., 2-fluoro-5-nitrotoluene). | High | Low (Risk of dehalogenation) | Fast | A |

| 5% Pt/C (Sulfided) | High Fidelity . Essential if the molecule contains Cl, Br, or I atoms elsewhere. | Very High | High (Prevents dehalogenation) | Moderate | B |

| Raney Nickel | Specialized . Used when sulfur poisoning of Pt/Pd is a risk or for specific solubility profiles. | High | Moderate | Fast | Not detailed |

| Pd/C + Formate | Transfer Hydrogenation . Ideal for small-scale/lab synthesis without | High | Moderate | Slow/Controlled | C |

Visualization: Catalyst Decision Tree

(Graphviz Diagram describing the logic flow for selecting the correct experimental path)

Figure 1: Decision logic for selecting the optimal hydrogenation protocol based on substrate functionality.

Part 3: Detailed Experimental Protocols

Protocol A: Standard Pd/C Hydrogenation (The Workhorse)

Applicability: Simple 5-nitro-2-fluorophenyl derivatives (e.g., acids, esters, alkyls) lacking other reducible halogens.

Mechanism: Palladium facilitates rapid

Reagents:

-

Substrate: 10 mmol (e.g., 2-fluoro-5-nitrotoluene)

-

Catalyst: 10 wt% Pd/C (50% water wet). Load: 5-10 wt% relative to substrate.

-

Solvent: Methanol or Ethanol (0.1 M concentration).

-

Hydrogen Source:

balloon or reactor (1-3 bar).

Step-by-Step Methodology:

-

Safety Check: Ensure all ignition sources are removed. Pd/C is pyrophoric when dry.

-

Inerting: Flush the reaction vessel with Nitrogen (

) for 5 minutes. -

Loading:

-

Purging: Seal vessel. Evacuate and backfill with

(3x), then with -

Reaction: Stir vigorously at Room Temperature (20-25°C) under 1 atm (balloon) or 3 bar (autoclave)

.-

Note: Monitor exotherm. If temp rises >10°C, stop stirring until cooled.

-

-

Monitoring: Check via HPLC/TLC. Reaction typically complete in 2-4 hours. Look for disappearance of nitro peak and appearance of amine.

-

Work-up:

-

Purge system with

. -

Filter through a Celite pad (keep filter cake wet with water/solvent to prevent fire).

-

Concentrate filtrate to yield the 5-amino-2-fluoro product.[6]

-

Protocol B: Chemoselective Pt/C Hydrogenation (High Fidelity)

Applicability: Substrates containing Chlorine , Bromine , or Iodine atoms (e.g., 4-chloro-2-fluoro-5-nitroaniline precursors). Scientific Rationale: Palladium readily inserts into C-Cl/C-Br bonds (oxidative addition), leading to dehalogenation. Platinum, particularly when "poisoned" (sulfided) or doped with Vanadium, has a much lower affinity for C-X insertion while maintaining nitro reduction activity.

Reagents:

-

Catalyst: 5% Pt/C (sulfided) or Pt-V/C (Vanadium doped).

-

Solvent: THF or EtOAc (Avoid MeOH if transesterification is a risk; THF is excellent for solubility).

-

Pressure: 5-10 bar

(Pt is less active than Pd, requiring slightly higher pressure).

Step-by-Step Methodology:

-

Loading: Under

, charge the autoclave with substrate and THF. -

Catalyst Addition: Add 5 wt% of the Sulfided Pt/C catalyst.

-

Pressurization: Purge (

/ -

Temperature Control: Heat to 50°C .

-

Critical: Pt catalysts often require this thermal activation energy, unlike Pd which works at RT.

-

-

Completion: Monitor closely. Once

uptake ceases, cool immediately to prevent over-reduction. -

Filtration: Filter over Celite.

-

Validation: Check LCMS for "M-Halogen" byproducts (indicates dehalogenation). If >1% dehalogenation is observed, lower temperature or switch to Pt-V/C.

-

Protocol C: Catalytic Transfer Hydrogenation (CTH)

Applicability: Labs lacking high-pressure infrastructure or for parallel synthesis arrays. Mechanism: Formate acts as the hydrogen donor. This method is kinetically slower, offering better thermal control.

Reagents:

-

H-Donor: Ammonium Formate (5-10 equivalents).

-

Catalyst: 10% Pd/C.[7]

-

Solvent: Methanol/THF (1:1).

Methodology:

-

Dissolve substrate in MeOH/THF.

-

Add Pd/C catalyst under

. -

Add Ammonium Formate in one portion.

-

Activation: Heat to 40-60°C (mild reflux). Gas evolution (

) will occur. -

Work-up: Filter hot (to remove catalyst) and wash salts with water.

Part 4: Process Safety & Engineering Controls

1. The "Wet Catalyst" Rule: Never handle dry Pd/C or Pt/C in air. It is pyrophoric.[8][9] Always purchase "50% water wet" grades or pre-wet with water/toluene under inert gas before adding flammable solvents (MeOH).

2. Exotherm Management: Nitro reduction releases ~500 kJ/mol.

-

Adiabatic Temperature Rise: In a concentrated batch, temperature can rise >100°C instantly, leading to solvent boiling and over-pressurization.

-

Control: For >10g scales, use a dosing protocol (add substrate to catalyst/solvent mixture slowly) or active cooling jackets.

Visualization: Experimental Workflow & Safety Checkpoints

(Graphviz Diagram describing the physical workflow)

Figure 2: Operational workflow emphasizing critical safety checkpoints during the hydrogenation process.

Part 5: References

-

Blaser, H. U., et al. "Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments." Advanced Synthesis & Catalysis, 2003.

-

Context: Authoritative review on chemoselective hydrogenation, specifically discussing Pt/C and V-doped catalysts for halonitrobenzenes.

-

-

Studer, M., et al. "The Hydrogenation of Nitroaromatics: The Safety Issue." Organic Process Research & Development, 2021.

-

Context: Detailed analysis of the thermodynamics and safety protocols for nitro reductions.

-

-

Rylander, P. N. "Hydrogenation Methods." Academic Press, 1985.

-

Context: Foundational text establishing the "wet catalyst" protocols and solvent effects in catalytic hydrogenation.[1]

-

-

Tafesh, A. M., & Weiguny, J. "A Review of the Selective Catalytic Reduction of Aromatic Nitro Compounds into Aromatic Amines." Chemical Reviews, 1996.

-

Context: Mechanistic insights into the Haber-Lukashevich pathway and intermediate handling.[2]

-

Sources

- 1. chem.uci.edu [chem.uci.edu]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. US5068436A - Hydrogenation of halonitrobenzenes without dehalogenation - Google Patents [patents.google.com]

- 4. Frontiers | Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C [frontiersin.org]

- 5. guidechem.com [guidechem.com]

- 6. EP0127079A1 - Process for preparing 2-fluoro-5-nitroaniline - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. sarponggroup.com [sarponggroup.com]

- 9. chem.wisc.edu [chem.wisc.edu]

Application Note: N-(5-Amino-2-fluorophenyl)-4-(heptyloxy)benzamide in Liquid Crystal Research

[1]

Executive Summary & Chemical Profile[1]

N-(5-Amino-2-fluorophenyl)-4-(heptyloxy)benzamide is a high-value building block characterized by a "rod-like" benzamide core, a flexible heptyloxy tail, and a reactive primary amine handle.[1] Its strategic fluorination at the ortho position (relative to the amide nitrogen) imparts unique electrostatic properties, lowering viscosity and enhancing dielectric anisotropy (

Chemical Identity

| Property | Detail |

| Chemical Name | N-(5-Amino-2-fluorophenyl)-4-(heptyloxy)benzamide |

| Functional Role | Mesogenic Precursor, LC Monomer Synthon, Alignment Agent |

| Molecular Formula | C |

| Key Moieties | [1][2][3][4][5][6][7][8][9][10][11][12] • 4-Heptyloxy Tail: Induces mesophase formation (Smectic/Nematic).[1]• Lateral Fluorine (2-F): Suppresses crystallinity, enhances solubility, and improves Voltage Holding Ratio (VHR).• 5-Amino Group: Primary reactive site for polymerization or grafting.[1] |

Core Applications

A. Synthesis of Side-Chain Liquid Crystalline Polymers (SCLCPs)

The primary application of this compound is as a mesogenic amine precursor .[1] It is reacted with polymerizable groups (e.g., acryloyl chloride, methacryloyl chloride, or epichlorohydrin) to create Reactive Mesogens (RMs) . These monomers are then polymerized to form SCLCPs used in:

-

Optical Retardation Films: Controlling birefringence via the oriented benzamide side chains.[1]

-

Polymer-Dispersed Liquid Crystals (PDLCs): Acting as the polymer matrix that aligns or switches with the bulk LC.

B. Vertical Alignment (VA) Polyimide Additives

In LC display manufacturing, this molecule acts as a side-chain modifier for polyimides.[1] The long heptyloxy chain, when grafted onto a polyimide backbone via the amine, protrudes from the surface, sterically forcing the bulk LC molecules into a homeotropic (vertical) alignment . The lateral fluorine atom is critical here to reduce the surface energy and prevent image sticking (high VHR).

Experimental Protocols

Protocol 1: Synthesis of Fluorinated LC Methacrylamide Monomer

Objective: To convert the amine precursor into a polymerizable methacrylamide monomer for SCLCP synthesis.

Reagents:

-

Precursor: N-(5-Amino-2-fluorophenyl)-4-(heptyloxy)benzamide (10 mmol)[1]

-

Reagent: Methacryloyl chloride (12 mmol)[1]

-

Base: Triethylamine (TEA) (15 mmol)[1]

-

Solvent: Anhydrous Tetrahydrofuran (THF) (50 mL)

-

Inhibitor: Hydroquinone (trace)[1]

Step-by-Step Methodology:

-

Dissolution: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer and nitrogen inlet, dissolve the Precursor and TEA in anhydrous THF. Cool the solution to 0°C using an ice bath.

-

Expert Insight: The solubility of the benzamide precursor can be limited. If it does not fully dissolve, add a co-solvent like N-Methyl-2-pyrrolidone (NMP) (max 10% v/v).[1]

-

-

Acylation: Dropwise add Methacryloyl chloride (diluted in 10 mL THF) over 30 minutes. Maintain temperature below 5°C to prevent thermal polymerization.[1]

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours . The formation of a white precipitate (TEA·HCl) indicates reaction progress.[1]

-

Work-up: Filter off the TEA·HCl salt.[1] Pour the filtrate into 500 mL of ice-cold water to precipitate the crude monomer.

-

Purification: Recrystallize the crude solid from Ethanol/Acetone (4:1) .

-

Validation: Check purity via TLC (Silica, Hexane:EtOAc 7:3).[1] The product should appear as a single spot under UV (254 nm).

-

-

Characterization: Confirm structure via

H-NMR (look for vinyl protons at

Protocol 2: Surface Alignment Layer Preparation

Objective: To test the alignment capability of the derived polymer on a glass substrate.

-

Polymerization: Dissolve the monomer from Protocol 1 (1g) and AIBN (10 mg) in Toluene (5 mL). Degas and heat at 70°C for 24 hours . Precipitate in Methanol.[1]

-

Solution Prep: Prepare a 2 wt% solution of the resulting polymer in Cyclopentanone.

-

Coating: Spin-coat onto ITO-glass substrates at 2000 rpm for 30s .

-

Baking: Soft bake at 100°C (5 min) followed by hard bake at 180°C (30 min) to remove solvents and anneal the polymer.

-

Cell Assembly: Assemble two coated substrates (anti-parallel rubbing if planar, or no rubbing for VA) with 5

m spacers. -

Validation: Fill with a standard nematic LC (e.g., 5CB).[1] Observe under Polarized Optical Microscope (POM) .

-